

# 2'-O-Methyl Uridine-d3 physical and chemical properties

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## Compound of Interest

Compound Name: 2'-O-Methyl Uridine-d3

Cat. No.: B15619339

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## 2'-O-Methyl Uridine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, analytical methodologies, and biological significance of **2'-O-Methyl Uridine-d3**. This stable isotope-labeled nucleoside is a critical tool in various research and development applications, particularly in the fields of pharmacokinetics, metabolism studies, and as an internal standard for quantitative mass spectrometry.

## Core Physical and Chemical Properties

**2'-O-Methyl Uridine-d3** is the deuterated analog of 2'-O-Methyl Uridine, a naturally occurring modified nucleoside found in various RNA species.<sup>[1]</sup> The incorporation of three deuterium atoms in the 2'-O-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

## Physical Properties

Quantitative physical data for **2'-O-Methyl Uridine-d3** is not readily available. The data presented below is for the non-deuterated analog, 2'-O-Methyl Uridine, and is expected to be very similar for the deuterated form.

Property	Value	Source
Appearance	White to off-white solid/powder	[2][3]
Melting Point	154-156 °C	[2]
Boiling Point	Decomposes before boiling	N/A
Solubility	Soluble in DMSO (slightly), Methanol (slightly), DMF (~20 mg/ml), and PBS (pH 7.2, ~10 mg/ml). Slightly soluble in ethanol.	[2][4]
Storage Temperature	-20°C for long-term storage.[5] [6]	
Stability	Stable for at least 6 months at -80°C and 1 month at -20°C in solution.[5]	

## Chemical Properties

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>11</sub> D <sub>3</sub> N <sub>2</sub> O <sub>6</sub>	[7]
Molecular Weight	261.25 g/mol	
IUPAC Name	1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione	
CAS Number	2140-76-3 (unlabeled)	[3]
Purity	Typically ≥98% (HPLC)	
Isotopic Enrichment	>98 atom % Deuterium	

## Biological Significance and Applications

2'-O-methylation is a common post-transcriptional modification of RNA that plays a crucial role in various biological processes.[8][9] This modification, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar, is found in ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[8][10]

The 2'-O-methylation of uridine and other nucleosides contributes to:

- **RNA Stability:** The methyl group provides steric hindrance, protecting the phosphodiester backbone from enzymatic degradation by nucleases.[10][11]
- **Structural Conformation:** It favors an A-form helical structure in RNA, which is important for RNA-protein interactions and overall RNA structure.[11]
- **Biological Recognition:** 2'-O-methylated RNA is recognized as "self" by the innate immune system, preventing an inflammatory response.[12]

Due to these properties, 2'-O-Methyl Uridine and its analogs are of significant interest in the development of RNA-based therapeutics, such as antisense oligonucleotides and siRNA, to enhance their stability and efficacy.[3][4] 2'-O-Methyl Uridine is also used in the preparation of antiviral nucleoside derivatives.[13][14]

## Experimental Protocols

Detailed experimental protocols for the analysis of **2'-O-Methyl Uridine-d3** are not extensively published. However, standard analytical techniques for nucleosides can be adapted. The following are representative protocols based on available literature for similar compounds.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline for the purity analysis of 2'-O-Methyl Uridine and its deuterated analog.

Instrumentation:

- HPLC system with a UV detector

- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size)

#### Reagents:

- Solvent A: 50 mM Triethylammonium acetate (TEAA), pH 7.0
- Solvent B: Acetonitrile
- Sample: Dissolve **2'-O-Methyl Uridine-d3** in water or a suitable buffer.

#### Procedure:

- Equilibrate the column with 95% Solvent A and 5% Solvent B.
- Inject the sample onto the column.
- Elute with a linear gradient of Solvent B (e.g., 5% to 50% over 20 minutes).
- Maintain a constant flow rate (e.g., 1 mL/min).
- Monitor the elution profile at 260 nm.
- The purity is determined by the peak area percentage of the main compound.

## Mass Spectrometry (MS) for Identity Confirmation and Quantification

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of **2'-O-Methyl Uridine-d3** and for its quantification in biological matrices.

#### Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

#### Sample Preparation:

- For pure compound: Dissolve in a suitable solvent (e.g., methanol/water).

- For biological samples: Perform protein precipitation or solid-phase extraction to remove interfering substances. Spike the sample with a known concentration of **2'-O-Methyl Uridine-d3** to be used as an internal standard.

#### LC Conditions:

- Use an appropriate reversed-phase or HILIC column.
- Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[\[15\]](#)

#### MS Conditions:

- Use electrospray ionization (ESI) in positive or negative ion mode.
- Perform a full scan to determine the parent ion mass. For **2'-O-Methyl Uridine-d3**, the expected  $[M+H]^+$  is  $m/z$  262.1.
- For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the transitions of both the analyte (2'-O-Methyl Uridine) and the internal standard (**2'-O-Methyl Uridine-d3**).

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure and isotopic labeling site of **2'-O-Methyl Uridine-d3**.

#### Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher).

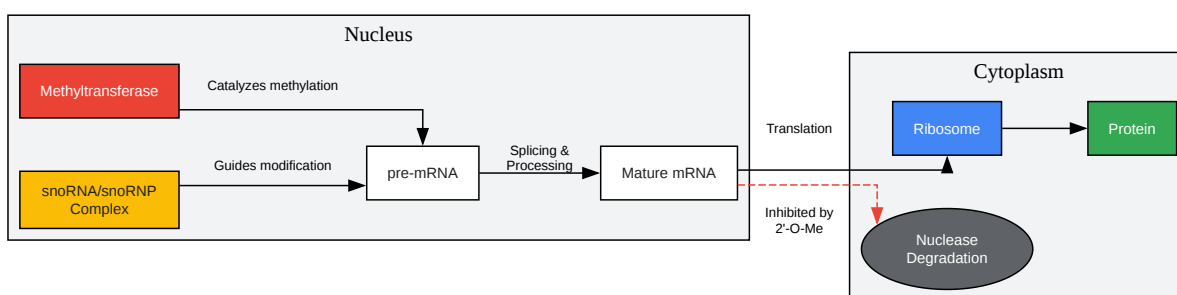
#### Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or Methanol-d<sub>4</sub>).

#### Procedure:

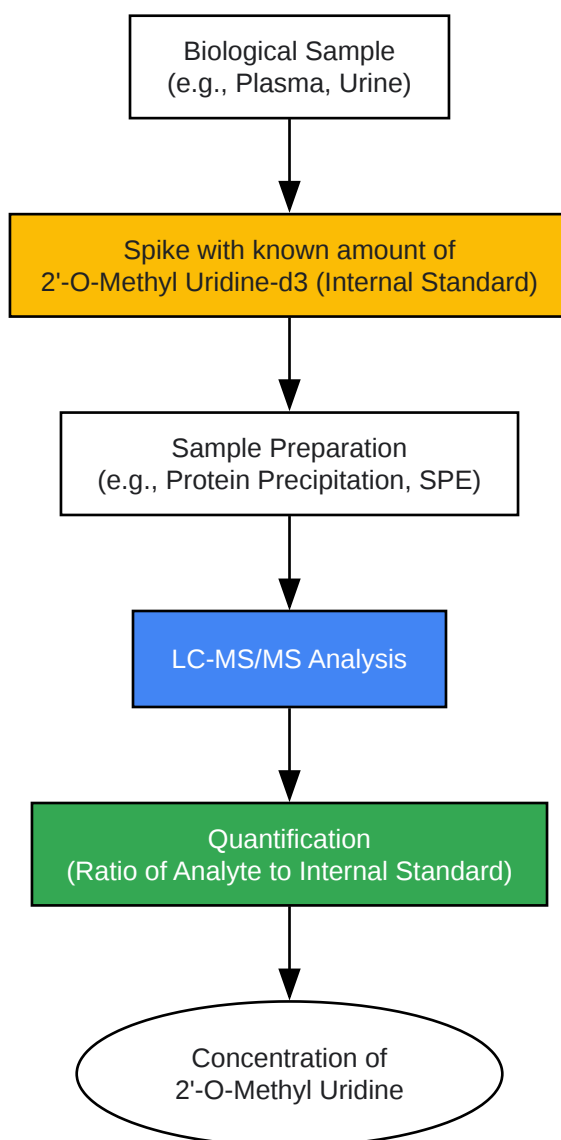
- Acquire a  $^1\text{H}$  NMR spectrum to observe the proton signals. The absence or significant reduction of the signal corresponding to the 2'-O-methyl group compared to the non-deuterated standard confirms the deuteration.
- Acquire a  $^{13}\text{C}$  NMR spectrum to observe the carbon signals.
- Acquire a  $^2\text{H}$  (Deuterium) NMR spectrum to directly observe the deuterium signal.
- 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to assign all proton and carbon signals and confirm the overall structure.

## Mandatory Visualizations



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Caption: Role of 2'-O-Methylation in mRNA Maturation and Stability.



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Caption: Experimental Workflow for Quantification using **2'-O-Methyl Uridine-d3** as an Internal Standard.

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